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5-Bromobenzo[b]thiophene-2,3-dione

Cat. No.: B1626837
CAS No.: 50891-90-2
M. Wt: 243.08 g/mol
InChI Key: AYGLGOXWJMYWLV-UHFFFAOYSA-N
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Description

Evolution of Benzo[b]thiophene Scaffolds in Advanced Chemical Research

The benzo[b]thiophene scaffold, a heterocyclic compound composed of a fused benzene (B151609) and thiophene (B33073) ring, has established itself as a privileged structure in the landscape of chemical research, particularly in medicinal chemistry. nih.gov These structures are integral to a multitude of natural and synthetic compounds that exhibit a wide array of biological activities. nih.gov The inherent drug-like properties of the benzo[b]thiophene core have made it a focal point for the development of new therapeutic agents. nih.gov

The versatility of the benzo[b]thiophene framework allows for extensive functionalization, leading to derivatives with diverse pharmacological profiles. Researchers have successfully synthesized benzo[b]thiophene-based compounds that act as antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents. nih.govmdpi.com The structural similarities of these scaffolds to known active compounds provide a robust platform for designing novel molecules with enhanced potency and selectivity. nih.gov The continuous exploration of benzo[b]thiophene derivatives in drug discovery underscores their enduring importance in the quest for innovative treatments for a range of diseases. acs.orgdntb.gov.ua

Structural and Electronic Significance of the 2,3-Dione Moiety in Heterocyclic Systems

The incorporation of a 2,3-dione moiety into a heterocyclic system introduces unique structural and electronic characteristics. This functional group consists of two adjacent carbonyl groups, which significantly influence the molecule's reactivity and properties. In heterocyclic compounds like pyrrole-2,3-diones and quinoxaline-2,3-diones, the dione (B5365651) fragment creates electrophilic centers, making the molecule susceptible to nucleophilic attack. acgpubs.org

The electronic environment of the 2,3-dione is characterized by the strong electron-withdrawing nature of the carbonyl groups. researchgate.net This property can be modulated by the nature of the heterocyclic ring and the substituents present. Infrared spectroscopy is a key technique for identifying the distinct carbonyl groups within the 2,3-dione moiety, as each can exhibit a different absorption band depending on its local electronic environment. acgpubs.org The presence of this moiety is crucial in the design of molecules for various applications, including as building blocks in organic synthesis and as active components in functional materials. wu.ac.th

Strategic Importance of Halogenation, Specifically Bromine, in Modulating Reactivity and Properties of Benzo[b]thiophenes

Halogenation, and specifically bromination, is a powerful strategy for fine-tuning the physicochemical and biological properties of benzo[b]thiophenes. The introduction of a bromine atom can significantly alter the electronic distribution within the molecule, thereby influencing its reactivity and potential as a therapeutic agent. nih.gov Bromine's size and electronegativity can lead to enhanced biological activity; for instance, bromo-substituted benzo[b]thiophenes have shown notable antimicrobial and antifungal properties. nih.gov

The position of the bromine substituent on the benzo[b]thiophene ring is critical in determining its effect. Electrophilic bromination of benzo[b]thiophene typically occurs at the 3-position, though other isomers can be formed. cdnsciencepub.com The resulting brominated benzo[b]thiophenes are valuable intermediates in organic synthesis, particularly in cross-coupling reactions where the bromine atom can be readily substituted to build more complex molecular architectures. researchgate.netcymitquimica.com This strategic use of bromine allows for the systematic modification of benzo[b]thiophene scaffolds to optimize their function for specific applications.

Research Trajectory and Contemporary Relevance of 5-Bromobenzo[b]thiophene-2,3-dione

The compound this compound emerges as a molecule of considerable interest at the intersection of the aforementioned structural motifs. While specific research on this exact compound is not extensively documented, its potential can be inferred from the properties of its constituent parts. The benzo[b]thiophene-2,3-dione (B19949) core, also known as thioisatin, provides a reactive platform, and the bromine atom at the 5-position further modulates its electronic properties and reactivity. sigmaaldrich.com

The research trajectory for this compound is likely directed towards its application as a versatile building block in organic synthesis and medicinal chemistry. The presence of the bromine atom makes it an ideal substrate for cross-coupling reactions, enabling the introduction of a wide range of functional groups at the 5-position. The 2,3-dione moiety offers reactive sites for condensation reactions, potentially leading to the synthesis of novel heterocyclic systems. The combination of these features suggests that this compound is a promising candidate for the development of new bioactive compounds and functional organic materials.

Table 1: Physicochemical Properties of Benzo[b]thiophene Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
Benzo[b]thiophene-2,3-dione493-57-2C₈H₄O₂S164.18CrystalsNot specified
5-Bromobenzo[b]thiophene (B107969)4923-87-9C₈H₅BrS213.10White to cream crystals or powder43.0-49.0
5-Bromoindoline-2,3-dione87-48-9C₈H₄BrNO₂226.03Not specifiedNot specified
5-Bromobenzo[b]thiophene-2-carboxylic acid7312-10-9C₉H₅BrO₂S271.11SolidNot specified

Data compiled from multiple sources. sigmaaldrich.comthermofisher.comsigmaaldrich.combldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3BrO2S B1626837 5-Bromobenzo[b]thiophene-2,3-dione CAS No. 50891-90-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-benzothiophene-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrO2S/c9-4-1-2-6-5(3-4)7(10)8(11)12-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGLGOXWJMYWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496522
Record name 5-Bromo-1-benzothiophene-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50891-90-2
Record name 5-Bromo-1-benzothiophene-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations into the Reactivity of 5 Bromobenzo B Thiophene 2,3 Dione

Electrophilic Reaction Pathways of the Benzo[b]thiophene-2,3-dione (B19949) System

Electrophilic aromatic substitution in the benzo[b]thiophene system is highly dependent on the nature of the substituents present. In the case of 5-Bromobenzo[b]thiophene-2,3-dione, the reaction landscape is dominated by the powerful deactivating effect of the α-dicarbonyl moiety within the thiophene (B33073) ring.

Influence of the Bromine Substituent on Electrophilic Aromatic Substitution

The bromine atom at the 5-position exerts a dual electronic effect on the benzenoid ring. Halogens are characteristically deactivating towards electrophilic aromatic substitution due to their inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring, making it less attractive to electrophiles. organicchemistrytutor.comunizin.org However, they are also ortho-, para-directing because their lone pairs can be donated via resonance to stabilize the cationic intermediate (the sigma complex or Wheland intermediate) formed during the attack at these positions. organicchemistrytutor.comyoutube.com

In this compound, the situation is further complicated by the strongly deactivating isatin-like dione (B5365651) system. This system withdraws electron density from the entire fused ring structure, rendering the molecule significantly less reactive towards electrophiles than benzene (B151609) or even unsubstituted benzo[b]thiophene. chemicalbook.com Any electrophilic attack would preferentially occur on the benzenoid ring rather than the electron-deficient dione system. The bromine at C-5 would direct an incoming electrophile to the positions ortho and para to it, which are C-4 and C-6. The C-7 position is sterically hindered and electronically deactivated. Between the C-4 and C-6 positions, the C-6 position is generally favored for substitution in related systems due to a combination of electronic and steric factors.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentPosition on Benzo[b]thiophene-2,3-dioneElectronic EffectDirecting Influence
-BrC-5Inductively withdrawing (-I), Resonance donating (+R)Ortho, Para-directing (to C-4, C-6); Deactivating
-C(O)C(O)-Fused at C-2, C-3Strongly inductively and resonance withdrawing (-I, -R)Strongly deactivating; Meta-directing relative to its points of attachment (C-3a, C-7a)

Reactivity at the Benzenoid and Thiophene Rings

In a standard benzo[b]thiophene molecule, the thiophene ring is more reactive towards electrophiles than the benzene ring. doi.org The general order of positional reactivity for electrophilic substitution is 3 > 2 > 6 > 5 > 4 > 7. doi.org However, in this compound, the thiophene ring is fundamentally altered. The presence of the two carbonyl groups at the 2- and 3-positions eliminates the aromaticity of the five-membered ring and makes these positions highly electrophilic themselves, thus precluding any electrophilic aromatic substitution on this ring.

Consequently, electrophilic aromatic substitution reactions are directed exclusively to the benzenoid ring. The combined directing effects of the C-5 bromine (ortho, para-directing) and the deactivating dione system (meta-directing with respect to the fusion points) determine the site of substitution. The dione functionality strongly deactivates the adjacent C-4 and C-7 positions. Therefore, electrophilic attack is most likely to occur at the C-6 position, which is para to the bromine atom and less deactivated by the dione system compared to the C-4 position.

Nucleophilic Reaction Pathways

The pronounced electrophilic character of the dione system makes this compound highly susceptible to nucleophilic attack. These reactions can occur at the carbonyl carbons, the bromine-substituted carbon, or lead to the opening of the heterocyclic ring.

Nucleophilic Attack at Carbonyl Centers of the Dione

Analogous to isatins, the C-3 carbonyl group of benzo[b]thiophene-2,3-dione is a primary site for nucleophilic attack. nih.govglobethesis.com This is due to the polarization of the C=O bond and the stability of the resulting tetrahedral intermediate. A wide variety of nucleophiles, including organometallic reagents, enolates, and amines, can add to this position.

For instance, reactions with phosphonium (B103445) ylides can lead to the formation of exocyclic double bonds at the C-3 position. nih.gov Similarly, reactions with active methylene (B1212753) compounds in the presence of a base can result in Knoevenagel condensation. The initial nucleophilic addition to the C-3 carbonyl is often the first step in more complex transformations, such as the synthesis of spirocyclic compounds. nih.gov For example, 1,3-dipolar cycloaddition reactions involving an azomethine ylide generated from isatin (B1672199) (or its thio-analogue) and an amino acid can react with a dipolarophile to create complex spiro-oxindole (or spiro-thio-oxindole) systems. nih.gov

Table 2: Representative Nucleophilic Additions to Isatin Analogs

NucleophileReagent TypeProduct TypeReference
Phosphonium YlidesWittig Reagents3-Alkylidene-indolin-2-ones nih.gov
α-KetophosphonatesOrganophosphorus CompoundsMethyl Indolylacetates nih.gov
Aldehydes (with NHC catalyst)Carbon NucleophilesCross-Benzoin Adducts globethesis.com
Diazo CompoundsCarbon Nucleophilesα-Diazo-β-hydroxy intermediates researchgate.net

Substitution Reactions involving the Bromine Atom

The bromine atom at the C-5 position can be replaced via two main nucleophilic substitution mechanisms: nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling.

The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. wikipedia.orgyoutube.com In this compound, the dione system is powerfully electron-withdrawing, which significantly activates the C-5 position for SNAr reactions. This allows for the direct displacement of the bromide ion by strong nucleophiles like amines, alkoxides, or thiolates. Kinetic studies on related nitrothiophenes show that such reactions proceed readily. nih.govnih.gov

Alternatively, and more versatilely, the bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. Common examples include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form aryl- or vinyl-substituted products. nih.govyoutube.com

Buchwald-Hartwig Amination: Reaction with amines to form N-arylated products.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Heck Coupling: Reaction with alkenes.

These coupling reactions are highly efficient and tolerate a wide range of functional groups, making them a cornerstone for the functionalization of the 5-position of the benzo[b]thiophene core. organic-chemistry.orgnih.gov

Ring-Opening and Ring-Closure Reactions

The strained five-membered dione ring is susceptible to cleavage under certain nucleophilic conditions. For example, treatment of benzo[b]thiophene-2,3-diones with hydroxide (B78521) or other strong nucleophiles can lead to the hydrolytic opening of the thiophene ring, resulting in the formation of a 2-(carboxymethylthio)phenyl derivative. A facile synthesis of symmetric diaryldisulfides has been described through the nucleophilic ring-opening of benzo[b]thiophene-2,3-diones. eurekaselect.com The reaction of fused thieno[2,3-b]thiophenes with organolithium reagents has also been shown to result in the cleavage of the thiophene rings. beilstein-journals.org

Conversely, the reactivity of the dione can be harnessed for ring-closure and rearrangement reactions to build more complex heterocyclic systems. The initial nucleophilic attack at C-3 can be followed by an intramolecular reaction, leading to spirocyclization. nih.govresearchgate.net For instance, the reaction of benzo[b]thiophene-2,3-dione with appropriate bifunctional nucleophiles can lead to the construction of new fused ring systems, such as benzothieno[3,2-b]indoles. researchgate.net These reactions often proceed in a cascade or one-pot manner, providing efficient access to novel molecular scaffolds.

Radical Reaction Chemistry of Brominated Benzo[b]thiophenes

The radical chemistry of brominated benzo[b]thiophenes, while not exhaustively explored for the 2,3-dione derivative specifically, can be understood by examining the behavior of the parent benzo[b]thiophene system and related thienyl radicals. Radical reactions are pivotal in the synthesis of various functionalized heterocycles and often proceed via chain mechanisms involving initiation, propagation, and termination steps. wikipedia.orgyoutube.com

The generation of radical species on the benzo[b]thiophene core can be achieved through various methods, including the decomposition of peroxide precursors. For instance, the decomposition of thenoyl peroxides leads to the formation of thenoyloxy radicals, which can subsequently decarboxylate to produce thienyl radicals. cdnsciencepub.com These thienyl radicals can then participate in substitution reactions with aromatic solvents. cdnsciencepub.com

In the context of brominated benzo[b]thiophenes, radical bromination presents a key reaction. The use of radical initiators like N-bromosuccinimide (NBS) in the presence of light or heat can facilitate the homolytic cleavage of the N-Br bond, generating a bromine radical. youtube.com This radical can then abstract a hydrogen atom from the benzo[b]thiophene ring to form a thienyl radical, which then reacts with another molecule of NBS to yield the brominated product and propagate the radical chain. The selectivity of bromination is often higher than chlorination, favoring the formation of specific isomers. masterorganicchemistry.com

Furthermore, radical cyclization reactions provide a powerful tool for the construction of the benzo[b]thiophene skeleton itself. For example, a radical cascade cyclization of 2-alkynylthioanisoles has been reported as a method for synthesizing 2-substituted benzo[b]thiophenes. nih.gov Another approach involves the photocatalytic radical annulation of o-methylthioarenediazonium salts. nih.gov These methods highlight the importance of radical intermediates in the synthesis of this heterocyclic system.

The stability of the resulting thienyl radical is a crucial factor in these reactions. Similar to other aryl radicals, its stability is influenced by the substitution pattern on the ring. The presence of the bromine atom at the 5-position in this compound would influence the electron density and stability of any radical intermediate formed on the aromatic ring.

Pericyclic Reactions (e.g., Diels-Alder Reactions)

Pericyclic reactions, particularly the Diels-Alder reaction, represent a powerful strategy for the construction of cyclic and polycyclic systems. mnstate.edu In the context of this compound, the electron-withdrawing nature of the α-dicarbonyl moiety suggests its potential to act as a dienophile in [4+2] cycloaddition reactions.

The Diels-Alder reaction involves the concerted interaction between a conjugated diene and a dienophile to form a six-membered ring. mnstate.edu The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. Therefore, the dione functionality in this compound is expected to activate the adjacent C=C bond of the thiophene ring for cycloaddition.

While specific examples of Diels-Alder reactions with this compound as the dienophile are not extensively documented, analogous systems provide valuable insights. For instance, thia-Diels-Alder reactions of thiochalcones with 1,4-quinones have been shown to proceed smoothly, yielding fused 4H-thiopyrans. nih.govbeilstein-journals.orgresearchgate.net These reactions demonstrate the capability of sulfur-containing heterocycles to participate in cycloadditions.

Furthermore, the oxidation of brominated thiophenes can lead to thiophene S,S-dioxides, which are known to undergo dimerization reactions that can be viewed as a type of cycloaddition. rsc.org The reactivity of these oxidized species underscores the potential for the benzo[b]thiophene core to engage in pericyclic transformations under appropriate conditions. The regioselectivity of such Diels-Alder reactions would be influenced by both electronic and steric factors, including the position of the bromine substituent.

Table 1: Examples of Diels-Alder Reactions with Related Thiophene Derivatives

Diene Dienophile Product Type Reference
Aryl/Hetarylthiochalcones 1,4-Quinones Fused 4H-Thiopyrans nih.govbeilstein-journals.orgresearchgate.net

Rearrangement Processes within the Bromobenzo[b]thiophene-dione Scaffold

The this compound scaffold can undergo a variety of rearrangement reactions, driven by the inherent strain and reactivity of the dione functionality and influenced by the electronic properties of the brominated aromatic ring. These rearrangements can lead to the formation of new heterocyclic systems or ring-opened products.

One notable rearrangement is the nucleophilic ring-opening of benzo[b]thiophene-2,3-diones to form functionalized diaryldisulfides. This transformation highlights the susceptibility of the dione to nucleophilic attack, leading to the cleavage of the thiophene ring.

A significant body of research on the rearrangement of isatin and its derivatives provides a strong analogy for the expected behavior of this compound. researchgate.netguidechem.comchemicalbook.comumz.ac.ir Isatin (1H-indole-2,3-dione) is the nitrogen analog of thianaphthenequinone. Like isatin, this compound is susceptible to various rearrangement reactions, including ring expansion and contraction.

For instance, the Wolff rearrangement of α-diazoketones, which are structurally related to the dione, is a well-established method for generating ketenes that can subsequently undergo various transformations. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org This type of rearrangement could potentially be applied to derivatives of this compound to access ring-contracted or rearranged products. The reaction proceeds through the loss of dinitrogen from an α-diazocarbonyl compound to form a ketene (B1206846) via a 1,2-rearrangement. wikipedia.org

Furthermore, acid-catalyzed rearrangements are common for such scaffolds. The protonation of one of the carbonyl oxygens can initiate a cascade of bond migrations, leading to structurally diverse products. The presence of the bromine atom can influence the regioselectivity of these rearrangements by altering the electronic landscape of the molecule.

Table 2: Selected Rearrangement Reactions of Isatin Analogs

Starting Material Reaction Type Key Product(s) Reference
Benzo[b]thiophene-2,3-diones Nucleophilic Ring-Opening Diaryldisulfides
Isatin Wolff Rearrangement (via α-diazoketone) Ketenes wikipedia.orgorganic-chemistry.org
Isatin Acid-Catalyzed Rearrangement Various Heterocycles umz.ac.ir

Advanced Spectroscopic Characterization for Structural Elucidation of 5 Bromobenzo B Thiophene 2,3 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a powerful non-destructive technique that maps the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, spin-spin coupling patterns, and through-bond correlations, a complete structural assignment of 5-Bromobenzo[b]thiophene-2,3-dione can be achieved.

Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the three aromatic protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine atom and the dicarbonyl system, as well as the electronic nature of the fused thiophene (B33073) ring. Based on data from related 5-brominated benzo[b]thiophene systems, the proton at the C4 position is anticipated to appear at the lowest field due to the deshielding effects of the adjacent bromine and the carbonyl group at C3. The protons at C6 and C7 will display chemical shifts further upfield.

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The two carbonyl carbons (C2 and C3) are expected to have the most downfield chemical shifts, typically in the range of 180-200 ppm. The carbon atom attached to the bromine (C5) will also show a characteristic chemical shift. The remaining aromatic carbons can be assigned based on their substitution and comparison with data from analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-~190
C3-~185
C3a-~135
C4~8.0-8.2~125
C5-~120
C6~7.6-7.8~130
C7~7.8-8.0~128
C7a-~140

Note: The predicted chemical shifts are based on the analysis of related compounds and may vary depending on the solvent and experimental conditions.

Elucidation of Spin-Spin Coupling Patterns and Multiplicities

The spin-spin coupling between adjacent protons in the aromatic ring provides valuable information about their relative positions. In the ¹H NMR spectrum of this compound, the following coupling patterns are expected:

H4: A doublet, due to coupling with H6 (meta-coupling, small J value).

H6: A doublet of doublets, due to coupling with H7 (ortho-coupling, larger J value) and H4 (meta-coupling).

H7: A doublet, due to coupling with H6 (ortho-coupling).

The magnitude of the coupling constants (J values) can confirm the ortho and meta relationships between the protons.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A COSY spectrum will show correlations between coupled protons. For this compound, cross-peaks between H6 and H7, and a weaker cross-peak between H4 and H6 would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton with its directly attached carbon atom. This allows for the direct assignment of the protonated aromatic carbons (C4, C6, and C7).

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (C2, C3, C3a, C5, and C7a). For instance, correlations from H4 to C3, C5, and C7a, from H6 to C4, C5, and C7a, and from H7 to C3a and C5 would be anticipated. These correlations would definitively establish the connectivity of the entire ring system.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Exact Mass Determination via High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₈H₃BrO₂S. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Analysis of Fragmentation Pathways for Structural Information

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and can be used to confirm its structure. For this compound, the fragmentation is expected to be initiated by the loss of small, stable molecules. Based on the fragmentation of the parent compound, benzo[b]thiophene-2,3-dione (B19949), the following fragmentation pathways can be postulated for the brominated analog:

Loss of CO: The initial fragmentation is likely the loss of a carbon monoxide (CO) molecule from the dione (B5365651) moiety, leading to a prominent fragment ion.

Subsequent Loss of CO: A second CO molecule can be lost from the resulting ion.

Loss of Bromine: Fragmentation involving the cleavage of the carbon-bromine bond is also a probable pathway.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

m/z (for ⁷⁹Br)Proposed Fragment
242/244[M]⁺ (Molecular ion)
214/216[M - CO]⁺
186/188[M - 2CO]⁺
163[M - Br]⁺
135[M - Br - CO]⁺
107[M - Br - 2CO]⁺

Note: The m/z values are given for the isotope ⁷⁹Br. Corresponding peaks for ⁸¹Br will be observed at m/z + 2.

By combining the detailed information obtained from these advanced spectroscopic techniques, the unequivocal structural elucidation of this compound can be achieved, providing a solid foundation for further research and application of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes, such as stretching and bending of chemical bonds.

The IR spectrum of this compound is expected to be dominated by strong absorptions from its carbonyl groups and characteristic vibrations from its substituted benzene ring.

Carbonyl (C=O) Stretching Frequencies: The molecule contains an α-dicarbonyl group (a ketone group adjacent to another carbonyl group) within a five-membered ring. Typically, saturated open-chain ketones show a strong C=O stretching absorption band around 1715 cm⁻¹. ambeed.com However, several factors in this molecule will influence the position of these bands:

Conjugation: Conjugation of a carbonyl group with an aromatic ring or a double bond generally lowers the stretching frequency, often by about 30 cm⁻¹. chemicalbook.commdpi.com This is due to the delocalization of π-electrons, which slightly weakens the C=O double bond.

Ring Strain: Incorporating a carbonyl group into a strained ring system increases the stretching frequency. For instance, five-membered cyclic ketones absorb at higher wavenumbers (around 1750 cm⁻¹) compared to open-chain or six-membered ring ketones. ambeed.com

α-Dicarbonyl System: The presence of two adjacent carbonyl groups leads to vibrational coupling. This often results in two distinct C=O stretching bands corresponding to symmetric and asymmetric stretching modes. Anhydrides, for example, show two C=O bands separated by about 60-30 cm⁻¹. mdpi.com For this compound, one would anticipate two strong absorption bands in the region of 1720-1780 cm⁻¹, reflecting the combined effects of ring strain, conjugation, and vibrational coupling.

Aromatic Vibrations: The presence of the substituted benzene ring will give rise to several characteristic bands:

C-H Stretching: A weak to medium absorption is expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) due to the stretching of C-H bonds on the aromatic ring. ambeed.com

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring produce a series of medium to weak intensity absorptions in the 1450-1600 cm⁻¹ region. ambeed.com

C-H Out-of-Plane Bending: Strong absorption bands in the region below 900 cm⁻¹ are characteristic of the C-H out-of-plane bending vibrations. The exact position of these bands is highly diagnostic of the substitution pattern on the benzene ring.

Due to the lack of specific experimental data, a data table for the IR absorptions of this compound cannot be generated.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. umz.ac.ir

The UV-Vis spectrum of this compound would be characterized by absorption bands arising from electronic transitions involving its chromophores: the conjugated aromatic system and the carbonyl groups. nih.gov

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions (large molar absorptivity, ε). For conjugated aromatic systems like the benzothiophene (B83047) core, these transitions are expected to occur in the UV region. The fusion of the thiophene and benzene rings creates an extended conjugated system, which tends to shift the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) compared to the individual rings. researchgate.net

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the carbonyl groups, to a π* antibonding orbital. umz.ac.ir These transitions are characteristically of much lower intensity (small ε) than π → π* transitions and occur at longer wavelengths. umz.ac.ir The presence of the dicarbonyl system in this compound would likely result in a weak absorption band at the longest wavelength portion of its spectrum, potentially extending into the visible region, which could impart color to the compound.

The bromine atom, as a substituent on the aromatic ring, can act as an auxochrome. Its lone pair electrons can interact with the π-system of the ring, which typically causes a bathochromic shift and can increase the intensity of the absorption bands. researchgate.net

Without experimental spectra, a precise data table of electronic transitions and absorption maxima cannot be provided.

Crystallographic Analysis and Supramolecular Architecture of 5 Bromobenzo B Thiophene 2,3 Dione

Single-Crystal X-ray Diffraction Studies

A single-crystal X-ray diffraction study would be the cornerstone for a definitive understanding of the molecular and supramolecular structure of 5-bromobenzo[b]thiophene-2,3-dione.

Analysis of Intramolecular Bond Lengths, Bond Angles, and Dihedral Angles

The study would yield detailed tables of intramolecular distances and angles. This data is critical for understanding the bonding within the molecule and identifying any strain or unusual geometric parameters.

Table 1: Hypothetical Intramolecular Bond Lengths for this compound

Atom 1Atom 2Bond Length (Å)
BrC5Data Not Available
SC7aData Not Available
SC2Data Not Available
O1C2Data Not Available
O2C3Data Not Available
C2C3Data Not Available
C3C3aData Not Available
C3aC7aData Not Available
C4C5Data Not Available
C5C6Data Not Available
C6C7Data Not Available
C7C7aData Not Available

Table 2: Hypothetical Intramolecular Bond Angles for this compound

Atom 1Atom 2Atom 3Bond Angle (°)
C7aSC2Data Not Available
O1C2SData Not Available
O1C2C3Data Not Available
SC2C3Data Not Available
O2C3C2Data Not Available
O2C3C3aData Not Available
C2C3C3aData Not Available
BrC5C4Data Not Available
BrC5C6Data Not Available

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent interactions. A crystallographic study would elucidate these interactions in detail.

Investigation of π-π Stacking Interactions

The planar aromatic rings of this compound would be expected to participate in π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. Analysis would determine the geometry of these interactions, such as the centroid-to-centroid distance and the slip angle between the rings, which are crucial for understanding the electronic properties of the material.

Identification and Characterization of Hydrogen Bonding Networks (e.g., C-H···O, C-H···π)

Although a classic hydrogen bond donor may not be present, weaker C-H···O hydrogen bonds involving the carbonyl oxygen atoms as acceptors are highly probable. The analysis would identify the specific C-H donors and O acceptors, and provide the geometric parameters (donor-acceptor distance, D-H···A angle) that define the strength and directionality of these bonds. C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, could also play a role in the crystal packing.

Exploration of Halogen Bonding Involving the Bromine Atom

The bromine atom in the 5-position is a potential halogen bond donor. Halogen bonding is a directional, non-covalent interaction where an electrophilic region on the halogen atom interacts with a nucleophilic site, such as an oxygen or sulfur atom, or a π-system of a neighboring molecule. A crystallographic study would be essential to identify if such interactions are present and to characterize their geometry (donor-acceptor distance and C-Br···acceptor angle). These interactions can be highly influential in directing the self-assembly of molecules in the solid state.

Hirshfeld Surface Analysis and Quantitative Assessment of Crystal Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method defines a surface for a molecule in a crystal where the electron distribution of the sum of the spherical atoms of the molecule is equal to the electron distribution of the sum of the spherical atoms of all other molecules in the crystal.

The Hirshfeld surface is typically mapped with various properties to highlight different aspects of the intermolecular contacts. Key analyses include:

d norm (Normalized Contact Distance): This surface maps the normalized contact distance, which is calculated from de (the distance from the surface to the nearest nucleus external to the surface) and di (the distance from the surface to the nearest nucleus internal to the surface), and the van der Waals (vdW) radii of the respective atoms. Red spots on the dnorm surface indicate close contacts, where the intermolecular distance is shorter than the sum of the vdW radii, often corresponding to hydrogen bonds and other strong interactions. White areas represent contacts around the vdW separation, and blue regions signify longer contacts.

Shape Index: This property provides a qualitative measure of the shape of the molecular surface, identifying complementary hollows (red) and bumps (blue) where molecules fit together. nih.gov It is particularly useful for visualizing π-π stacking interactions, which would appear as characteristic red and blue triangular patches.

Curvedness: This property reflects the degree of curvature of the Hirshfeld surface. Flat regions of the surface, which are indicative of planar stacking, have low curvedness.

2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular contacts in the crystal. They are a histogram of de versus di, where each point represents a specific type of contact. The percentage contribution of each type of interaction to the total Hirshfeld surface can be calculated, offering a precise assessment of the crystal packing.

For this compound, one would anticipate a variety of intermolecular contacts contributing to its crystal packing. Based on its structure, the following interactions would be of primary interest in a Hirshfeld surface analysis:

Potential Intermolecular Contacts Description
Br···O Interactions The bromine atom can act as a halogen bond donor, interacting with the oxygen atoms of the dione (B5365651) functionality. These interactions are directional and can play a significant role in directing the crystal packing.
C–H···O Hydrogen Bonds The aromatic C-H groups can form weak hydrogen bonds with the carbonyl oxygen atoms. These interactions, although individually weak, can be numerous and collectively contribute significantly to the stability of the crystal structure.
C–H···π Interactions The hydrogen atoms can also interact with the electron-rich aromatic rings of neighboring molecules.
π–π Stacking Interactions The planar benzo[b]thiophene core would be expected to participate in π–π stacking interactions with adjacent molecules. The shape index and curvedness plots would be instrumental in visualizing and characterizing these interactions.
Br···Br Interactions Depending on the packing arrangement, interactions between bromine atoms of adjacent molecules could also be present.
H···H Contacts These are generally the most abundant contacts in organic molecules and represent the van der Waals interactions between hydrogen atoms on the peripheries of the molecules.

A quantitative analysis from 2D fingerprint plots would provide the percentage contribution of each of these contacts, offering a clear picture of the dominant forces in the supramolecular assembly. For instance, in related thiophene (B33073) derivatives, H···H, H···O/O···H, and H···C/C···H interactions are often found to be the most significant contributors to the crystal packing. researchgate.netnih.gov

Polymorphism and Solid-State Structural Variability

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound have the same chemical composition but differ in their crystal packing, which can lead to variations in their physical properties such as melting point, solubility, and stability.

The existence of polymorphism in this compound would be investigated by attempting to crystallize the compound under a variety of conditions, such as using different solvents, temperatures, and crystallization rates. Each resulting crystalline form would be analyzed by techniques like X-ray powder diffraction (XRPD) to identify unique diffraction patterns, and single-crystal X-ray diffraction to determine the specific crystal structure of each polymorph.

The structural variability among polymorphs would likely arise from different arrangements of the intermolecular interactions described in the Hirshfeld analysis section. For example, one polymorph might be stabilized primarily by π–π stacking, while another might exhibit a greater contribution from halogen bonding or C–H···O hydrogen bonds. The study of polymorphism in related isatin (B1672199) derivatives has shown that different hydrogen bonding motifs and π-stacking arrangements can lead to distinct crystalline forms.

Understanding the polymorphic landscape of this compound is crucial for any potential applications, as the properties of the solid form can significantly impact its performance and processability.

Theoretical and Computational Studies on 5 Bromobenzo B Thiophene 2,3 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of medium to large-sized molecules. DFT methods calculate the electron density of a system to determine its energy and other properties, making it an invaluable tool for investigating the structure, reactivity, and spectral characteristics of compounds like 5-Bromobenzo[b]thiophene-2,3-dione.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For this compound, calculations would be performed to find the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Based on studies of analogous structures like isatin (B1672199) and benzo[b]thiophene, the core bicyclic system of this compound is expected to be largely planar. nih.gov The geometry optimization process involves iterative calculations that adjust the atomic coordinates until a minimum on the potential energy surface is located. The presence of the electron-withdrawing bromine atom and the dione (B5365651) functional group significantly influences the electronic distribution and, consequently, the bond lengths within the aromatic ring. For instance, the C-Br bond and the C=O bonds of the dione moiety are key features that define the molecule's electronic landscape. DFT calculations on related thiophene (B33073) derivatives, often using the B3LYP functional with a basis set like 6-311++G(d,p), are standard for achieving reliable optimized structures. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.comnumberanalytics.com The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. numberanalytics.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich benzo[b]thiophene ring system. In contrast, the LUMO is anticipated to be localized on the electron-deficient α-dicarbonyl (2,3-dione) moiety. This separation makes the C3-carbonyl carbon a primary site for nucleophilic attack. The bromine substituent, being an electron-withdrawing group, would further lower the energy of both the HOMO and LUMO.

While specific data for this compound is scarce, analysis of the closely related N-acetylisatin provides representative values for FMO energies.

CompoundOrbitalEnergy (eV)
N-acetylisatin (Analog)HOMO-7.11
LUMO-2.93
HOMO-LUMO Gap (ΔE)4.18

This data is for N-acetylisatin, a structural analog, and serves to illustrate typical FMO energy values. The presence of sulfur and bromine in this compound would modulate these values. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. mdpi.com It is plotted on the molecule's electron density surface, using colors to indicate different potential values. Red regions signify negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack, while blue regions denote positive potential (electron-poor areas), which are susceptible to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate potentials.

For this compound, the MEP map would predictably show intense negative potential (red) localized around the highly electronegative oxygen atoms of the two carbonyl groups and, to a lesser extent, the bromine atom. researchgate.netwalisongo.ac.id These sites are the most electron-rich parts of the molecule. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms of the benzene (B151609) ring. This visual tool powerfully corroborates the FMO analysis, highlighting the C3-carbonyl group as the most likely site for a nucleophilic reaction, a characteristic feature of isatins and their analogs. mdpi.com

Reaction Mechanism Elucidation Through Computational Chemistry

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions, providing information that is often difficult or impossible to obtain experimentally. By modeling the reactants, products, and any intermediates, chemists can chart the energetic course of a reaction.

A transition state is a specific configuration along a reaction coordinate that represents the highest energy point on the pathway from reactants to products. ucsb.edu Identifying the geometry and energy of the transition state is crucial for understanding a reaction's mechanism and kinetics. Computational methods, particularly DFT, can locate these saddle points on the potential energy surface. researchgate.net

For reactions involving this compound, such as nucleophilic addition to the C3-carbonyl, a computational study would model the approach of the nucleophile. The calculation would identify the transition state structure, likely showing a partial bond forming between the nucleophile and the C3 carbon, and a simultaneous elongation and weakening of the C=O double bond. Such calculations have been performed for isatin derivatives, confirming that reactions like the aldol (B89426) condensation or additions of Grignard reagents proceed via a transition state involving nucleophilic attack at the C3 position. researchgate.net The process involves a search for a first-order saddle point, which is confirmed by a frequency calculation that must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. fossee.in

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur. It is calculated as the difference in energy between the transition state and the reactants. fossee.in A lower activation energy implies a faster reaction rate. DFT calculations provide reliable estimates of these barriers.

Thermodynamic parameters such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for a reaction can also be computed. These values indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under given conditions.

For a typical reaction of an isatin analog, such as a decarboxylative addition, DFT calculations can model the entire energy profile.

Reaction StepSystemCalculated ParameterValue (kcal/mol)
Uncatalyzed CycloadditionIsatin Analog ReactionActivation Energy (Ea)~18.5

This data is for an uncatalyzed cycloaddition reaction involving an isatin analog and is illustrative of the types of energetic barriers calculated via DFT. The specific values for this compound would depend on the exact reactants and conditions. mdpi.com

These computational approaches provide a detailed, atomistic view of chemical processes, enabling the prediction of reactivity, regioselectivity, and the energetic feasibility of reactions involving this compound.

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, which can be invaluable for the identification and characterization of novel compounds. These methods can provide a theoretical spectrum that can be compared with experimental data to confirm a molecular structure.

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods, typically employing Density Functional Theory (DFT), is a standard approach in modern chemical research. This technique calculates the magnetic shielding tensors of nuclei within a molecule in a given magnetic field. From these tensors, the chemical shifts (δ) and spin-spin coupling constants (J) can be derived.

For a molecule like this compound, theoretical calculations would involve optimizing the geometry of the molecule and then performing NMR calculations using a suitable functional (e.g., B3LYP) and basis set. The resulting data would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule, as well as the coupling constants between neighboring protons.

Although no specific studies for this compound are available, research on analogous structures like 5-bromoisatin (B120047) demonstrates the utility of this approach. For instance, theoretical calculations on such related molecules help in the assignment of complex experimental NMR spectra.

Table 1: Illustrative Template for Theoretical NMR Data

This table is a template demonstrating how theoretical NMR data would be presented. The values are not actual calculated data for this compound.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-4Value-
H-6Value-
H-7Value-
C-2-Value
C-3-Value
C-3a-Value
C-4-Value
C-5-Value
C-6-Value
C-7-Value
C-7a-Value

Theoretical simulations of Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectra are also crucial for molecular characterization. Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis spectra, which arise from electronic transitions between molecular orbitals. The calculations yield the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of the spectral bands.

For IR spectra, the vibrational frequencies of the molecule are calculated, usually within the harmonic approximation. These frequencies correspond to the energy required to excite the various vibrational modes of the molecule, such as stretching and bending of bonds. A simulated IR spectrum provides a pattern of absorption bands that is unique to the molecule's structure.

While specific simulated spectra for this compound are not present in the literature, studies on other heterocyclic ketones routinely employ these methods to correlate structure with spectroscopic observations.

Table 2: Illustrative Template for Simulated Spectroscopic Data

This table is a template. The values are not actual calculated data for this compound.

Spectroscopic TechniquePredicted ParameterValue
UV-Visλ_max 1Value nm
λ_max 2Value nm
IRC=O stretch (asymmetric)Value cm⁻¹
C=O stretch (symmetric)Value cm⁻¹
C-Br stretchValue cm⁻¹

Analysis of Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity and stability. These are often calculated using DFT. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Other important reactivity indices include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).

Table 3: Illustrative Template for Quantum Chemical Descriptors

This table is a template. The values are not actual calculated data for this compound and are for illustrative purposes only.

DescriptorSymbolPredicted Value (eV)
HOMO EnergyE_HOMOValue
LUMO EnergyE_LUMOValue
HOMO-LUMO GapΔEValue
Ionization PotentialIValue
Electron AffinityAValue
ElectronegativityχValue
HardnessηValue
SoftnessSValue⁻¹
Electrophilicity IndexωValue

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a semi-rigid molecule like this compound, MD simulations would not be expected to reveal a complex conformational landscape as there are no freely rotatable single bonds that would lead to distinct, stable conformers. The fused ring system largely locks the molecule into a planar or near-planar geometry.

However, MD simulations could still be valuable for understanding the molecule's interactions with its environment, such as a solvent or a biological receptor. By simulating the molecule's dynamics, one can analyze its vibrational motions and how it interacts with surrounding molecules through intermolecular forces. Such simulations provide insights into solvation effects and can be a precursor to docking studies if the molecule is being investigated for biological activity.

While no MD studies on this compound have been published, the conformational analysis of substituted proline derivatives showcases how computational methods can explore the structural preferences of cyclic systems. For this compound, a primary outcome of such a study would likely be the confirmation of its rigid, planar structure.

Potential Advanced Applications in Materials Science and Organic Electronic Devices

Organic Semiconductor Applications

Derivatives of benzo[b]thiophene are recognized as promising organic semiconductors (OSCs) for use in various electronic devices. mdpi.com Their utility stems from desirable characteristics such as cost-effective fabrication and the potential for low-temperature processing over large and flexible areas. mdpi.com

Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics, and their performance is intrinsically linked to the molecular design of the active semiconductor layer. researchgate.net For materials based on fused thiophene (B33073) rings, such as benzo[b]thiophene derivatives, several key design principles are crucial for achieving high performance.

The core design revolves around creating a highly conjugated, coplanar molecular structure. researchgate.net Fused thiophene cores provide a rigid and extensive π-conjugated system which is essential for efficient charge delocalization. researchgate.netagu.edu.tr The presence of sulfur atoms in the fused rings contributes to strong intermolecular interactions, which enhances the electronic coupling between adjacent molecules and improves charge transfer characteristics. researchgate.net

A critical parameter for evaluating the performance of an OFET is the charge carrier mobility (μ), which quantifies how quickly charge carriers (holes or electrons) move through the semiconductor material under an applied electric field. researchgate.netresearchgate.net Another key metric is the on/off current ratio (I_on/I_off), which represents the ratio of the current when the transistor is in its 'on' state to the current in its 'off' state. mdpi.com

Research on derivatives of the closely related benzo[b]thieno[2,3-d]thiophene (BTT) and dithieno[3,2-b:2′,3′-d]thiophene (DTT) systems has demonstrated their potential as p-type semiconductors, where holes are the primary charge carriers. mdpi.comresearchgate.net Thin-film transistors fabricated using solution-processing techniques with these materials have shown promising performance, although mobility can vary significantly based on the specific molecular structure and processing conditions. mdpi.comresearchgate.net For instance, certain BTT derivatives have exhibited hole mobilities ranging from 0.005 cm²/Vs to 1.0 cm²/Vs. mdpi.comresearchgate.net Single-crystal OFETs based on DTT derivatives have achieved even higher mobilities, reaching up to 10.2 cm²/Vs. researchgate.net These results underscore the high potential of the fused thiophene core for creating high-performance organic semiconductors. researchgate.netrsc.orgelsevierpure.com

Compound ClassHighest Reported Mobility (μ)On/Off RatioSemiconductor Type
Benzo[b]thieno[2,3-d]thiophene (BTT) Derivative0.005 cm²/Vs>10⁶p-type
Dimer of BTT (BBTT)0.22 cm²/Vs-p-type
Phenylene-bridged BTT1.0 cm²/Vs-p-type
Dithieno[3,2-b:2',3'-d]thiophene (DTT) Derivative10.2 cm²/Vs~10⁷p-type
Anthracene-DTT Derivative (2,6-DADTT)1.26 cm²/Vs10⁶ - 10⁸p-type

Optoelectronic Devices

Optoelectronic devices are those that source, detect, or control light. The unique electronic and optical properties of π-conjugated organic materials, including fused thiophene derivatives, make them attractive candidates for a variety of optoelectronic applications.

Organic light-emitting diodes (OLEDs) are a major application for organic materials in which electricity is directly converted into light. researchgate.net The performance of an OLED is highly dependent on the materials used in its emissive layer. Heterocyclic compounds with high electron affinity are often investigated as electron-accepting blocks in the design of emissive materials. researchgate.net

Specifically, derivatives of 2,1,3-benzothiadiazole, another sulfur-containing heterocycle, are known for their strong electron-withdrawing properties and have been incorporated into donor-acceptor-donor (D-A-D) type emitters. researchgate.net These materials can exhibit intramolecular charge transfer (ICT), which is crucial for tuning the emission color and efficiency of the device. researchgate.net While direct studies on 5-Bromobenzo[b]thiophene-2,3-dione for OLED applications are not prominent, its electron-deficient character due to the dione (B5365651) functionality suggests it could potentially serve as an acceptor core in the design of new light-emitting materials.

Dye-sensitized solar cells (DSSCs) represent a third-generation photovoltaic technology that converts visible light into electrical energy. A key component of a DSSC is the sensitizer, an organic dye that absorbs light and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). nih.gov

The design of these organic dyes is critical, and many successful sensitizers are based on a donor-π-spacer-acceptor (D–π–A) molecular architecture. nih.gov This structure facilitates an intramolecular charge transfer (ICT) upon light absorption, which is essential for efficient charge separation. nih.gov While a wide variety of synthetic organic dyes have been investigated as sensitizers in DSSCs, the specific application of this compound in this context has not been extensively documented. However, its inherent acceptor characteristics suggest it could be explored as a component in novel dye structures for photovoltaic applications.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and all-optical switching. The search for effective NLO materials is a significant area of materials science. Quantum chemical calculations on related fused thiophene systems, such as benzotrithiophene derivatives, have shown that molecular engineering can lead to significant NLO properties. acs.org

Theoretical studies on a series of benzotrithiophene-based chromophores with a D-π-A configuration have demonstrated that modifying the structure, for example by extending a π-spacer, can dramatically enhance the NLO response. acs.org Key metrics for NLO performance include the first (β_tot) and second (γ_tot) hyperpolarizabilities. For these related compounds, significant enhancements in β_tot and γ_tot were predicted compared to the parent molecule, indicating that the fused thiophene core is a promising platform for developing new NLO materials for optoelectronic applications. acs.org

CompoundFirst Hyperpolarizability (β_tot) (esu)Second Hyperpolarizability (γ_tot) (esu)
DTCM17.0440 × 10⁻²⁷-
DTCM5--
DTCM6-22.260 × 10⁻³⁴

Building Blocks for Advanced Molecular Architectures

The strategic placement of functional groups on the this compound scaffold makes it an attractive precursor for complex molecular and macromolecular structures. The benzo[b]thiophene unit is a well-established component in materials science, and the dione and bromo functionalities provide orthogonal handles for chemical modification and polymerization.

The development of novel π-conjugated polymers is a cornerstone of research in organic electronics. Thiophene-based polymers are particularly prominent due to their excellent charge transport properties and environmental stability. This compound serves as a versatile monomer for creating tailored polymers for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The key to its utility lies in its distinct reactive sites:

The Bromine Atom: The bromine atom at the 5-position is a prime site for metal-catalyzed cross-coupling reactions. This allows for the integration of the benzothiophene (B83047) unit into a polymer backbone. For instance, derivatives such as 5-bromobenzo[b]thiophene-2-boronic acid are recognized as valuable building blocks for polymerization. nih.gov Through reactions like Suzuki or Stille coupling, the monomer can be linked with other aromatic or heteroaromatic units to form alternating copolymers. This approach allows for precise control over the polymer's electronic structure and resulting properties.

The 2,3-Dione Moiety: The α-dicarbonyl group can be chemically transformed to create an electron-accepting unit within the polymer structure. A common strategy involves the condensation of the dione with an appropriate aromatic diamine to form a quinoxaline-type structure, or self-condensation to form thioindigo (B1682309) derivatives. This introduces acceptor character into the polymer backbone, facilitating the creation of donor-acceptor (D-A) copolymers. D-A copolymers are essential for organic solar cells, where the interface between donor and acceptor regions drives charge separation.

The combination of these features allows for the design of polymers where the benzothiophene unit contributes to hole transport while the modified dione segment manages electron affinity.

Table 1: Potential Polymer Structures Derived from this compound

Polymer Type Linkage Chemistry Potential Comonomer Resulting Polymer Feature
Alternating Copolymer Suzuki Coupling of a boronic acid derivative Thiophene, Fluorene Creates a defined, regioregular backbone with tunable bandgap.
Donor-Acceptor Copolymer Stille Coupling Stannylated donor unit (e.g., Bithiophene) Incorporates both electron-rich and electron-poor segments for photovoltaic applications.

The ability of organic molecules to spontaneously organize into well-defined, ordered structures is critical for the performance of organic electronic devices. The molecular structure of this compound contains the necessary elements to drive such self-assembly. The control over the self-assembly of thiophene-containing molecules is fundamental to harnessing their full potential in molecular and polymer applications. nih.gov

Key interactions that can direct the assembly of this compound derivatives include:

Hydrogen Bonding: While the parent molecule lacks an N-H bond, its precursor, the sulfur analogue of 5-bromoisatin (B120047), would contain one. The two carbonyl groups are potent hydrogen bond acceptors. In the presence of suitable donor molecules or after modification to introduce an N-H group (analogous to isatin), intricate hydrogen-bonded networks can be formed. chemrxiv.org This type of specific, directional interaction is crucial for achieving the long-range order needed for efficient charge transport.

π-π Stacking: The planar, aromatic benzothiophene core promotes intermolecular stacking. These interactions are fundamental to charge hopping between molecules in an organic semiconductor film. The bromine atom can further influence stacking geometry through halogen bonding.

Dipole-Dipole Interactions: The electron-withdrawing carbonyl groups create a significant molecular dipole, leading to electrostatic interactions that can guide molecular packing.

By carefully designing derivatives, it is possible to program the self-assembly process to yield specific nanostructures, such as nanofibers or crystalline thin films, which are the ideal morphologies for many device applications. nih.gov

Catalysis and Ligand Design in Transition-Metal Chemistry

Sulfur-containing heterocyclic compounds are a well-established class of ligands in coordination chemistry and catalysis. The this compound scaffold offers multiple avenues for the design of novel ligands for transition-metal catalysts.

The reactivity of the 2,3-dione functionality is central to its potential in ligand synthesis. It can undergo condensation reactions with a variety of nucleophiles to generate multidentate ligands. For example:

Schiff Base Ligands: Reaction with primary amines can convert the dione into a di-imine (a Schiff base derivative). If a diamine is used, a tetradentate ligand can be formed that is capable of chelating to a metal center. These types of ligands are widely used in catalysis for oxidation, reduction, and carbon-carbon bond-forming reactions.

Hydrazone Ligands: Condensation with hydrazines yields hydrazone derivatives, which are also effective chelating agents for a range of transition metals.

Furthermore, the bromine atom at the 5-position can be directly involved in the catalytic cycle through oxidative addition to a low-valent metal center, such as Palladium(0) or Nickel(0). This makes this compound not just a precursor to a ligand, but also a potential reactant in the formation of an active organometallic catalyst. The resulting metallacycle could then participate in various cross-coupling reactions. The use of related benzo[b]thiophene structures in the synthesis of biologically active compounds underscores the versatile reactivity of this heterocyclic system. mdpi.comnih.gov

Q & A

Q. What are the common synthetic routes for preparing 5-Bromobenzo[b]thiophene-2,3-dione, and how is its purity validated?

The synthesis typically involves bromination of benzo[b]thiophene-2,3-dione (thioisatin) derivatives. For example, bromine in chloroform (CHCl₃) or benzene under controlled conditions yields the brominated product . Purification is achieved via column chromatography or recrystallization. Purity validation employs nuclear magnetic resonance (¹H/¹³C-NMR) to confirm structural integrity and high-resolution mass spectrometry (HRMS) to verify molecular weight . Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) may assess chemical homogeneity .

Q. How is this compound utilized in heterocyclic chemistry?

This compound serves as a key precursor for synthesizing spiropyrrolidines and other heterocycles via 1,3-dipolar cycloaddition reactions. For instance, reactions with azomethine ylides (generated from amino acids like L-proline) yield spiro-fused pyrrolidine derivatives, which are pharmacologically relevant scaffolds . Its electron-deficient diketone structure enhances reactivity in regioselective bond formations .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C-NMR : Identifies substituent positions and confirms bromination (e.g., aromatic proton shifts and coupling patterns) .
  • FT-IR : Detects carbonyl stretches (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
  • X-ray crystallography : Resolves crystal packing and stereochemistry, particularly for spirocyclic adducts .

Advanced Research Questions

Q. How does computational modeling predict the regioselectivity of cycloaddition reactions involving this compound?

Semiempirical (e.g., PM6) and density functional theory (DFT) calculations analyze frontier molecular orbitals (FMOs) to predict regioselectivity. The electron-withdrawing bromine and diketone groups polarize the thiophene ring, directing nucleophilic attack to specific positions. For example, molecular orbital studies show that the lowest unoccupied molecular orbital (LUMO) of the diketone favors interactions with ylides at the 2-position, guiding cycloadduct formation .

Q. What are the degradation pathways of this compound under oxidative conditions?

Analogous to dibenzothiophene degradation, oxidative pathways may involve enzymatic monooxygenation or dioxygenation. For example, Mycobacterium species catalyze sulfur oxidation to sulfoxides, followed by ring cleavage to form mercaptobenzoic acids . Stability studies using HPLC or GC-MS under H₂O₂ or microbial treatment can map intermediates like sulfoxides or thiophene diols .

Q. How does this compound contribute to materials science applications?

As a dicarboxylic acid derivative, it can act as a ligand in metal-organic frameworks (MOFs). For example, europium-based MOFs incorporating thiophene dicarboxylates exhibit luminescent properties for sensing nitroaromatics or catalytic CO₂ conversion . The bromine substituent may enhance ligand rigidity and π-π interactions, improving MOF stability .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

  • Protecting groups : Temporarily block reactive carbonyls during bromination or cross-coupling .
  • Catalytic systems : Palladium catalysts (e.g., Pd(OAc)₂ with BINAP ligands) enable selective Buchwald-Hartwig aminations without over-bromination .
  • Solvent control : Polar aprotic solvents (e.g., DMF) suppress hydrolysis of intermediates .

Q. Methodological Guidelines

  • Synthetic Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize bromine stoichiometry to avoid di-brominated byproducts .
  • Stability Testing : Conduct accelerated degradation studies under UV light or varying pH to identify labile functional groups .
  • Computational Workflow : Use Gaussian or ORCA software for DFT calculations, benchmarking against experimental NMR/X-ray data .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.